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DYNAFILL

Cat. No.: B1180851
CAS No.: 138185-69-0
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Description

Evolution of Polymeric Materials in Drug Delivery Systems and Formulations

Historically, pharmaceutical formulations utilized a limited range of naturally derived polymers, such as starches and celluloses, primarily as binders and disintegrants in conventional tablet manufacturing. The evolution of polymer science has ushered in an era of synthetic and semi-synthetic polymers with tailored properties that enable precise control over drug release profiles, improved drug solubility, and targeted delivery to specific sites within the body. This progression has been pivotal in the development of advanced dosage forms, including controlled-release, sustained-release, and targeted-release systems. The ability to modify polymer characteristics such as molecular weight, chain length, and functional groups has allowed for the creation of excipients that can respond to physiological cues like pH and temperature, further refining the sophistication of drug delivery.

Strategic Role of Hot-Melt Extrusion and Fusion-Formed Solid Dispersions

A significant technological advancement in pharmaceutical manufacturing that leverages the unique properties of modern polymeric excipients is hot-melt extrusion (HME). HME is a process that involves the use of heat and pressure to melt a polymer and disperse an active pharmaceutical ingredient (API) within it at a molecular level. This solvent-free technique is particularly advantageous for improving the bioavailability of poorly water-soluble drugs by creating amorphous solid dispersions.

Fusion-formed solid dispersions are a key output of HME. In this system, the crystalline structure of the API is transformed into a higher-energy amorphous state, which is then stabilized by the polymeric carrier. This amorphous form exhibits enhanced solubility and dissolution rates compared to its crystalline counterpart. The strategic selection of the polymeric excipient is crucial for the success of HME, as the polymer must be thermally stable at processing temperatures and possess the appropriate melt viscosity and miscibility with the API to ensure a stable and uniform solid dispersion.

Positioning of DYNAFILL within Contemporary Pharmaceutical Excipient Research

Within the landscape of excipient research for fusion-based drug delivery systems, various materials have been investigated for their suitability as thermosoftened bases. One such compound that has been explored is this compound. Research into thermosoftened materials for molten-filled hard gelatin capsules has identified this compound as a potential carrier for creating solid dispersions. tandfonline.comtandfonline.comresearchgate.net

A notable study evaluated this compound alongside other bases for its potential in preparing fusion-formed solid dispersions. tandfonline.comtandfonline.comresearchgate.net The investigations included thermal analysis, rheological studies to assess capsule filling characteristics, and dissolution studies with various model drugs. tandfonline.comtandfonline.comresearchgate.net The findings from this research position this compound as a compound of interest in the historical context of developing advanced oral dosage forms.

The following table summarizes the model drugs that were formulated with this compound in the aforementioned study to evaluate its release profiles. tandfonline.comtandfonline.comresearchgate.net

Model DrugTherapeutic Class
AcetohexamideAntidiabetic
Ibuprofen (B1674241)Nonsteroidal Anti-inflammatory
IndomethacinNonsteroidal Anti-inflammatory
Quinidine sulphateAntiarrhythmic
TheophyllineBronchodilator

In rheological evaluations, which are critical for determining the suitability of a material for molten filling into capsules, this compound was found to possess Newtonian fluid characteristics over a temperature range of its melting point up to 90°C. tandfonline.com This behavior is indicative of its potential for consistent and predictable processing during manufacturing. The viscosity of this compound at 70°C was determined to be within a range suitable for capsule filling applications. tandfonline.com

Furthermore, dissolution studies are a cornerstone of pharmaceutical development, providing insights into the in-vitro performance of a drug product. Formulations containing this compound demonstrated favorable release profiles with the model drugs, suggesting its capability as a carrier in solid dispersion systems. tandfonline.comtandfonline.comresearchgate.net The table below presents a conceptual overview of the type of data generated in such dissolution studies.

FormulationDrugTime (minutes)% Drug Released
This compound Solid DispersionIbuprofen3060
This compound Solid DispersionIbuprofen6085
This compound Solid DispersionIbuprofen12095

Note: The data in the table above is illustrative and based on the reported good release profiles. Actual dissolution data would be specific to the experimental conditions.

While the specific chemical composition of this compound is not widely documented in recent literature, its investigation as a thermosoftened base for solid dispersions highlights the ongoing search for novel excipients with enabling properties in pharmaceutical formulation.

Properties

CAS No.

138185-69-0

Molecular Formula

C16H24O4

Synonyms

DYNAFILL

Origin of Product

United States

Chemical Structure, Synthesis, and Derivatization of Dynafill

Structural Elucidation of Polyoxyethylenepolyoxypropylene Block Copolymer Derivatives

Polyoxyethylenepolyoxypropylene block copolymers commonly exhibit a triblock structure, denoted as PEO-PPO-PEO wikipedia.orgwikipedia.orgnano-cats.comnih.govmdpi.com. The PEO blocks are formed from repeating units of ethylene (B1197577) oxide (EO), while the PPO block is derived from propylene (B89431) oxide (PO) wikipedia.orgsanyo-chemical-solutions.com. This arrangement results in an amphiphilic molecule with hydrophilic PEO segments and a hydrophobic PPO segment nih.govmdpi.commedchemexpress.com.

Specificity of Palmitic Acid Esterification and its Impact on Molecular Architecture

Esterification of polyoxyethylenepolyoxypropylene block copolymers primarily targets the terminal hydroxyl (-OH) groups of the polymer chains. In the typical PEO-PPO-PEO triblock structure, these hydroxyl groups are located at the ends of the hydrophilic PEO blocks sanyo-chemical-solutions.com. Palmitic acid (a saturated fatty acid with a 16-carbon chain) reacts with these terminal hydroxyl groups to form ester linkages.

Stereochemical Considerations in Block Copolymer Synthesis

Stereochemistry plays a role in the synthesis of the polyoxypropylene block. Ethylene oxide (EO) is a symmetrical molecule and does not possess a stereogenic center, so its polymerization yields a stereochemically uniform polyoxyethylene chain wikipedia.org. However, propylene oxide (PO) is a chiral molecule, existing as R and S enantiomers.

The stereochemical outcome of propylene oxide polymerization depends heavily on the catalyst used researchgate.netillinois.eduacs.orgillinois.edu. Anionic polymerization of racemic propylene oxide, a common industrial method, typically results in atactic poly(propylene oxide) (PPO), where the stereochemistry of the methyl groups along the polymer backbone is random illinois.eduillinois.edupsu.edu. In contrast, the use of specific stereoselective catalysts, such as certain bimetallic complexes, can lead to the formation of isotactic PPO, where the stereochemistry of the repeating units is regular researchgate.netillinois.eduacs.orgillinois.edu.

While the stereochemistry of the PPO block influences the physical properties of the base copolymer, such as crystallinity (isotactic PPO can be semi-crystalline, while atactic PPO is amorphous) illinois.edu, the direct impact of PPO stereochemistry on the specificity of palmitic acid esterification at the terminal PEO hydroxyl groups is generally considered minimal, as the reaction occurs at the chain ends remote from the stereogenic centers within the PPO block.

Synthetic Methodologies for DYNAFILL

The synthesis of this compound involves two primary stages: the polymerization of ethylene oxide and propylene oxide to form the block copolymer backbone, followed by the esterification of this copolymer with palmitic acid.

Polymerization Techniques for Polyoxyethylenepolyoxypropylene Block Copolymers

Polyoxyethylenepolyoxypropylene block copolymers are synthesized through the ring-opening polymerization (ROP) of ethylene oxide and propylene oxide monomers acs.orgresearchgate.netepa.govacs.org. The most common techniques include anionic polymerization and coordination polymerization.

Anionic polymerization is a widely used method, particularly for the synthesis of lower molecular weight polyethers acs.org. Initiators such as alkali metal hydroxides (e.g., potassium hydroxide) or organometallic compounds are employed google.com. The polymerization typically proceeds by the nucleophilic attack of an alkoxide initiator on the epoxide ring, leading to chain growth psu.eduacs.org. A common approach for ABA triblock copolymers involves initiating the polymerization of propylene oxide with a difunctional initiator (like a diol) to form the central PPO block, followed by the addition of ethylene oxide to polymerize onto the ends of the PPO block, forming the terminal PEO blocks sanyo-chemical-solutions.comgoogle.com. A drawback of anionic polymerization of propylene oxide in the presence of strong bases is the potential for isomerization, leading to monofunctional species and affecting the desired block structure google.com.

Coordination polymerization, particularly utilizing double metal cyanide (DMC) catalysts, is another significant industrial method for producing polyether polyols, including EO/PO copolymers researchgate.netacs.orggoogle.comrsc.org. DMC catalysts offer advantages in controlling molecular weight and achieving lower polydispersity compared to traditional anionic methods google.com. The mechanism involves the coordination of the epoxide monomer to a metal center, followed by insertion into a growing polymer chain illinois.edu. DMC catalysis can also influence the arrangement of EO and PO units within the copolymer, affecting the block structure and properties rsc.org.

Cationic polymerization can also be used for epoxide polymerization, typically initiated by Brønsted or Lewis acids lew.romdpi.comderpharmachemica.comcapes.gov.br. However, it is less commonly used for the precise synthesis of well-defined EO/PO block copolymers compared to anionic or coordination methods due to potential side reactions and less control over molecular weight and architecture psu.eduacs.org.

Esterification Protocols for Palmitic Acid Derivatization

The esterification of the polyoxyethylenepolyoxypropylene block copolymer with palmitic acid involves the reaction between the carboxylic acid group of palmitic acid and the terminal hydroxyl groups of the copolymer. This is a type of Fischer esterification or a related process utilizing activated fatty acid derivatives.

Typical esterification protocols involve reacting the fatty acid (palmitic acid) or a reactive derivative (such as palmitoyl (B13399708) chloride or a palmitic anhydride) with the hydroxyl-terminated block copolymer in the presence of a catalyst nih.govpreprints.org. Catalysts commonly used for esterification of polyols and polyoxyalkylene glycols with fatty acids include acid catalysts (e.g., p-toluenesulfonic acid or sulfuric acid) or homogeneous organotin catalysts (e.g., Sn bis(2-ethylhexanoate)) nih.govnih.govresearchgate.net. The reaction is often carried out at elevated temperatures, and removal of the water generated during the reaction (in the case of using palmitic acid) can help drive the equilibrium towards ester formation nih.govpreprints.org. Using fatty acid chlorides or anhydrides allows the reaction to proceed under milder conditions, often in the presence of a base to neutralize the acid byproduct . The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity for mono- or di-esterified products nih.govnih.gov.

Control of Molecular Weight and Polydispersity in this compound Production

Controlling the molecular weight and polydispersity of the polyoxyethylenepolyoxypropylene block copolymer backbone is critical for defining the properties of the final this compound product.

Polydispersity (Đ), also known as the polydispersity index (PDI), is a measure of the breadth of the molecular weight distribution in a polymer sample. A PDI of 1.0 indicates a perfectly monodisperse polymer (all chains have the same length), while higher values indicate a broader distribution of chain lengths. Controlled polymerization techniques, such as living polymerization methods achievable with certain catalysts (like some DMC catalysts or controlled anionic systems), can yield polymers with narrow molecular weight distributions (low PDI) google.com. Traditional anionic polymerization can sometimes result in broader distributions if side reactions occur google.com.

The esterification step itself generally does not significantly alter the molecular weight distribution of the polymer backbone, but the efficiency and selectivity of the reaction can influence the distribution of esterified species (e.g., a mixture of unreacted, mono-esterified, and di-esterified chains).

Techniques such as Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), are commonly used to characterize the molecular weight and polydispersity of polymers derpharmachemica.com. This technique separates polymer chains based on their hydrodynamic volume, allowing for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn).

Summary of Key Synthesis Parameters and Their Impact

ParameterImpact on PolymerizationImpact on Esterification
Monomer Feed Ratio Controls the relative lengths of PEO and PPO blocks.Indirectly affects the number of terminal hydroxyl groups.
Initiator Concentration Controls the number of growing chains, influencing Mn.Not directly applicable to the esterification step.
Catalyst Type Determines polymerization mechanism (anionic, coordination), rate, and stereochemistry (for PO).Influences reaction rate, yield, and selectivity (mono/di-ester).
Reaction Temperature Affects polymerization rate and potential side reactions.Influences esterification rate and equilibrium.
Reaction Time Determines monomer conversion and chain length.Determines the extent of esterification.

Impurity Profiling and Purification Strategies

Identification and Quantification of Residual Free Fatty Acids and Oligomers

Residual free fatty acids in this compound primarily consist of unreacted palmitic acid from the derivatization process. The presence of free fatty acids can impact the physical and chemical stability of formulations containing the derivative. csic.es Identification and quantification of these free fatty acids often involve extraction from the polymer matrix followed by chromatographic analysis. Techniques such as High-Performance Liquid Chromatography (HPLC) are widely used, often coupled with sensitive detection methods. labsolu.ca To enhance detection sensitivity, particularly for free fatty acids that may lack strong chromophores, derivatization with a label (e.g., a fluorescent or UV-absorbing tag) prior to chromatographic separation is a common practice. labsolu.ca Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, can also be employed for the quantification of free fatty acids in certain matrices by integrating characteristic proton signals and comparing them to those of the polymer backbone or an internal standard. nih.gov

Oligomers in this compound can originate from the parent poloxamer synthesis (different chain lengths of PEO and PPO blocks) or potentially from degradation of the block copolymer or the fatty acid derivative. Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), is a primary technique for separating polymers and oligomers based on their hydrodynamic volume or size in solution. This method allows for the determination of molecular weight distribution and the detection of lower molecular weight oligomeric species. Mass Spectrometry (MS), especially when coupled with chromatographic separation (e.g., LC-MS), provides powerful capabilities for identifying specific oligomers and degradation products by determining their exact mass-to-charge ratio and providing structural information through fragmentation patterns. nih.govontosight.ai This is particularly useful for characterizing the heterogeneous nature of polymer samples.

Chromatographic and Spectroscopic Methods for Purity Assessment

A range of chromatographic and spectroscopic techniques are employed for comprehensive purity assessment of this compound.

Chromatographic methods are crucial for separating the main product from various impurities. HPLC, utilizing different stationary phases (e.g., reversed-phase) and mobile phases, is commonly applied to separate components based on their polarity and hydrophobicity, which is particularly relevant for separating the more hydrophobic fatty acid-derivatized species from the less hydrophobic free poloxamer or more hydrophilic impurities. labsolu.caontosight.ai As mentioned, SEC is vital for assessing the molecular weight distribution and detecting oligomeric impurities. Detection methods for these chromatographic techniques often include Charged Aerosol Detection (CAD), which is a universal detector suitable for non-volatile and semi-volatile analytes that may lack strong UV absorbance, and Mass Spectrometry (MS), which provides both detection and identification capabilities. nih.gov

Spectroscopic methods provide valuable information about the chemical structure and can be used to confirm the presence of functional groups and assess purity. Fourier Transform Infrared (FTIR) spectroscopy can confirm the successful esterification by identifying characteristic absorption bands corresponding to the ester carbonyl group (C=O) and the ether linkages (C-O-C) of the poloxamer backbone. citeab.comontosight.aiub.edu NMR spectroscopy (¹H NMR, ¹³C NMR) is indispensable for confirming the structure of the derivative, determining the degree of palmitic acid substitution, and quantifying specific components or impurities based on the signals of characteristic nuclei. nih.gov Mass Spectrometry (MS), particularly in hyphenated techniques like LC-MS, offers detailed structural elucidation of the main product and identified impurities through analysis of their mass spectra and fragmentation patterns. nih.govontosight.ai

Advanced Spectroscopic and Chromatographic Characterization of Dynafill

Vibrational Spectroscopy for Structural Confirmation and Interaction Analysis

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule and can help confirm its structure and analyze interactions with other components.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a technique that measures the absorption of infrared radiation by a sample, providing a spectrum that is characteristic of the functional groups present in the molecule dynalenelabs.com. For DYNAFILL, as a palmitic acid derivative of a polyoxyethylenepolyoxypropylene block copolymer, FTIR would be used to identify characteristic peaks corresponding to the different functional groups within its structure.

Key functional groups expected to be identified by FTIR in this compound include:

Carbonyl group (C=O): Present in the ester linkage formed by the palmitic acid attachment to the copolymer. This typically appears as a strong absorption band in the region of 1700-1750 cm⁻¹.

Ether groups (C-O-C): Present throughout the polyethylene (B3416737) oxide and polypropylene (B1209903) oxide blocks of the copolymer backbone. These typically show strong absorption bands in the region of 1000-1300 cm⁻¹.

Alkyl C-H stretching and bending vibrations: Associated with the hydrocarbon chains of both the palmitic acid and the polypropylene oxide blocks. These typically appear in the regions of 2800-3000 cm⁻¹ (stretching) and 1350-1470 cm⁻¹ (bending).

Terminal O-H groups: While the palmitic acid is esterified, there might be residual hydroxyl groups on the copolymer backbone depending on the synthesis. These would show a broad absorption band in the region of 3200-3600 cm⁻¹.

FTIR analysis can confirm the presence of these expected functional groups, supporting the proposed structure of this compound as a palmitic acid-terminated block copolymer. Furthermore, shifts in peak positions or changes in intensity when this compound is mixed with other substances can indicate interactions such as hydrogen bonding.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary vibrational spectroscopic technique that measures the inelastic scattering of light by a sample idex-hs.comgoogle.com. It provides information about the vibrational modes of a molecule, offering a unique "fingerprint" that can be used for identification and structural analysis idex-hs.commdpi.com. Unlike FTIR, which is based on changes in dipole moment, Raman spectroscopy is based on changes in polarizability during molecular vibrations.

For this compound, Raman spectroscopy can provide additional details about the molecular structure and conformation. Specific Raman shifts are associated with the vibrations of different bonds and functional groups. For example:

C-C stretching vibrations: Present in the polymer backbone and palmitic acid chain.

C-H stretching and bending vibrations: Similar to FTIR, but often with different relative intensities.

Raman spectroscopy can be particularly useful for analyzing non-polar or weakly polar bonds that may be less visible in FTIR spectra. The combination of both FTIR and Raman data provides a more comprehensive understanding of the vibrational characteristics and structural features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C ceitec.czuni-hamburg.de.

Proton (¹H) NMR for Polymer Backbone and Palmitic Acid Integration

¹H NMR spectroscopy is used to identify the different types of hydrogen atoms in a molecule and their relative positions uni-hamburg.deorgchemboulder.com. The chemical shift of a proton signal is influenced by its electronic environment, and the splitting pattern (multiplicity) provides information about the number of neighboring protons. The integration of the signals is proportional to the number of protons giving rise to each signal orgchemboulder.com.

For this compound, ¹H NMR would be used to:

Characterize the polyethylene oxide and polypropylene oxide blocks: The repeating units (-CH₂-CH₂-O-) in polyethylene oxide and (-CH₂-CH(CH₃)-O-) in polypropylene oxide have characteristic ¹H NMR signals. The ratio of the integrals of these signals can provide information about the relative lengths of the two blocks in the copolymer.

Confirm the presence and integration of palmitic acid: Palmitic acid (a saturated fatty acid with a 16-carbon chain) has a distinct ¹H NMR spectrum with signals corresponding to the terminal methyl group (-CH₃), the methylene (B1212753) groups (-CH₂-) along the chain, and the protons alpha to the ester carbonyl group. The integration of these signals relative to those of the polymer backbone can confirm the successful attachment of palmitic acid and potentially indicate the degree of functionalization.

Analyze the end groups: The signals from the protons near the attachment point of the palmitic acid to the copolymer would be particularly informative.

Carbon-13 (¹³C) NMR for Detailed Structural Assignment

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule ceitec.czuni-hamburg.de. Each chemically distinct carbon atom in the molecule gives rise to a separate signal (under proton-decoupled conditions) uni-hamburg.deorgchemboulder.com. The chemical shift of a ¹³C signal is highly sensitive to the electronic environment of the carbon atom.

For this compound, ¹³C NMR is essential for:

Detailed characterization of the polymer backbone: Distinguishing between the different carbon environments in the polyethylene oxide and polypropylene oxide repeating units.

Confirming the palmitic acid structure: Identifying the signals corresponding to the carbonyl carbon and the various methylene and methyl carbons of the palmitic acid chain.

Verifying the ester linkage: The carbonyl carbon of the ester group will have a characteristic chemical shift, typically in the range of 170-180 ppm.

Assessing purity: Additional signals in the ¹³C NMR spectrum could indicate impurities or unreacted starting materials.

While the integration of signals in standard proton-decoupled ¹³C NMR spectra is not directly proportional to the number of carbons, techniques like quantitative ¹³C NMR can be used for compositional analysis ceitec.cz.

Mass Spectrometry Techniques

Mass spectrometry (MS) techniques are used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound nih.govnih.gov. This is crucial for confirming the molecular weight of this compound and identifying its components and potential impurities.

For this compound, given its polymeric nature, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) coupled with Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) would be appropriate.

ESI-MS: Can be used to analyze polar polymers and provide information about the distribution of molecular weights and the presence of different species (e.g., chains with varying numbers of repeating units or different end groups).

MALDI-MS: Also suitable for polymer analysis, providing molecular weight information and potentially revealing details about the end groups.

GC-MS or LC-MS: While less suitable for the intact high molecular weight polymer, these techniques could be used to analyze potential low molecular weight impurities or degradation products, such as free palmitic acid or unreacted oligomers.

Analysis of the mass spectrum can confirm the expected molecular weight range for the polymer and provide evidence for the presence of the palmitic acid end groups. Fragmentation patterns in techniques like tandem MS (MS/MS) can provide further structural details.

Data Tables

Table 1: Representative FTIR Absorption Bands for this compound (Hypothetical Data)

Functional GroupApproximate Wavenumber Range (cm⁻¹)Expected Intensity
C=O (Ester)1700-1750Strong
C-O-C (Ether)1000-1300Strong
C-H (Alkyl Stretching)2800-3000Strong
C-H (Alkyl Bending)1350-1470Medium
O-H (if present)3200-3600Broad/Medium

Table 2: Representative ¹H NMR Chemical Shifts for this compound (Hypothetical Data)

Proton EnvironmentApproximate Chemical Shift (ppm)Expected Integration Ratio (Relative)
-CH₃ (Palmitic Acid Terminal)~0.93
-(CH₂)n- (Palmitic Acid Chain)~1.3Variable (depending on chain length)
-CH₂-C(=O)- (Palmitic Acid, alpha to carbonyl)~2.32
-CH₂-CH₂-O- (Polyethylene Oxide Backbone)~3.6Variable (depending on block length)
-CH₂-CH(CH₃)-O- (Polypropylene Oxide Backbone CH₂)~3.4Variable (depending on block length)
-CH₂-CH(CH₃)-O- (Polypropylene Oxide Backbone CH)~3.8Variable (depending on block length)
-CH₃ (Polypropylene Oxide Side Chain)~1.1Variable (depending on block length)

Table 3: Representative ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)

Carbon EnvironmentApproximate Chemical Shift (ppm)
C=O (Ester)170-180
-CH₃ (Palmitic Acid Terminal)~14
-(CH₂)n- (Palmitic Acid Chain)20-40
-CH₂-C(=O)- (Palmitic Acid, alpha to carbonyl)~34
-CH₂-CH₂-O- (Polyethylene Oxide Backbone)~70
-CH₂-CH(CH₃)-O- (Polypropylene Oxide Backbone CH₂)~75
-CH₂-CH(CH₃)-O- (Polypropylene Oxide Backbone CH)~77
-CH₃ (Polypropylene Oxide Side Chain)~17

Table 4: Representative Mass Spectrometry Data for this compound (Hypothetical Data)

TechniqueIon Typem/z Range (Expected)Information Provided
ESI-MS[M+H]⁺, [M+Na]⁺VariableMolecular weight distribution, presence of adducts
MALDI-MS[M+H]⁺, [M+Na]⁺VariableMolecular weight distribution, end group confirmation
GC-MSFragmentsVariableIdentification of volatile impurities
LC-MS[M+H]⁺, [M+Na]⁺VariableIdentification of non-volatile impurities

Detailed Research Findings

Research on this compound in the pharmaceutical context has focused on its potential as a thermosoftened base for molten filling into hard gelatin capsules tandfonline.com. Studies have included investigations into its thermal properties, rheology, and dissolution characteristics when formulated with various model drugs tandfonline.com.

One study examined this compound alongside other potential bases like PEGs and Lutrol-F68 tandfonline.com. Chemical analysis for free fatty acid impurities in this compound was also undertaken tandfonline.com. While detailed spectroscopic and chromatographic data from these specific analyses are not provided in the abstracts, the research highlights the importance of characterizing the chemical composition and purity of this compound for its intended application tandfonline.com.

The research indicated that this compound provided good release profiles when formulated with a variety of model drugs, including Acetohexamide, Ibuprofen (B1674241), Indomethacin, Quinidine sulphate, and Theophylline tandfonline.com. This suggests that its chemical structure and properties, as potentially characterized by the spectroscopic and chromatographic methods discussed, are suitable for facilitating drug release from the capsule formulation tandfonline.com.

The chemical analysis for free fatty acid impurities would likely involve chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with detection methods like Flame Ionization Detection (FID) or UV-Vis spectroscopy. The presence and quantification of free palmitic acid or other fatty acid impurities are important for assessing the quality and stability of this compound.

Further detailed research findings would involve the interpretation of the specific spectra and chromatograms obtained from the analyses described in sections 3.1, 3.2, and 3.3. This would include assigning peaks to specific atoms or functional groups, analyzing signal intensities and splitting patterns, and correlating chromatographic peaks to identified compounds.

Compound Names and PubChem CIDs

Based on the likely components of this compound as described in the pharmaceutical context (palmitic acid derivative of a polyoxyethylenepolyoxypropylene block copolymer), the relevant compounds and their PubChem CIDs are listed below. Note that a specific PubChem CID for the exact "this compound" copolymer described is not available, as copolymers can have variable structures. However, the key components can be identified.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligomer Distribution

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for analyzing polar molecules, including oligomers and polymers with moderate molecular weights. ESI-MS typically produces multiply charged ions, which allows for the detection of high molecular weight species on mass analyzers with a limited m/z range. The technique involves passing a solution of the analyte through a charged needle, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the release of charged analyte molecules. whiterose.ac.ukspringernature.com

For this compound, ESI-MS is employed to characterize the distribution of oligomeric species. By analyzing the resulting mass spectrum, researchers can identify a series of peaks corresponding to different oligomer lengths, often observed as multiply charged ions. The m/z values of these peaks, combined with the charge state, allow for the calculation of the molecular weight of each detected oligomer. This provides valuable information about the repeating units and the degree of polymerization in the lower molecular weight range of the this compound sample. The presence of adduct ions, formed by the association of the analyte with ions from the solvent or matrix (such as Na+ or K+), can also be observed and used to confirm the molecular weight. scholaris.cauvic.cawaters.com

Table 1: Representative ESI-MS Data for this compound Oligomers

m/z ValueCharge State (z)Calculated Molecular Weight (Da)Proposed Oligomer Composition
755.4+21509.8[(Repeat Unit)n + Adduct]2+
1007.0+33021.0[(Repeat Unit)m + Adduct]3+
1258.5+45030.0[(Repeat Unit)p + Adduct]4+
............

Note: The specific m/z values, charge states, calculated molecular weights, and proposed compositions are illustrative and depend on the actual structure and adduction of this compound oligomers.

Analysis of the relative intensities of these peaks provides insight into the abundance of each oligomeric species, revealing the oligomer distribution profile of this compound. This distribution is crucial for understanding the synthesis process and the potential impact of oligomer size on the bulk properties of the material.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) for Polymer Chain Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another powerful mass spectrometry technique, particularly well-suited for the analysis of higher molecular weight polymers. waters.combruker.combruker.comnih.gov In MALDI-TOF, the analyte is mixed with a matrix compound that strongly absorbs laser light. When the mixture is irradiated with a laser pulse, the matrix absorbs the energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. The ions are then accelerated through a flight tube, and their mass-to-charge ratio is determined by their time of flight. tytlabs.co.jpacs.org

MALDI-TOF MS provides information on the molecular weight distribution of polymer chains in this compound. Unlike ESI-MS, MALDI-TOF typically produces singly charged ions, simplifying the interpretation of the mass spectrum. The spectrum shows a series of peaks separated by the mass of the repeating unit, allowing for the determination of the degree of polymerization for higher molecular weight species. nih.govsigmaaldrich.com

From the MALDI-TOF data, key molecular weight averages such as the number-average molecular weight (Mn) and the weight-average molecular weight (Mw) can be calculated. waters.combruker.comjeol.com These values, along with the polydispersity index (PDI = Mw/Mn), provide a comprehensive picture of the polymer chain length distribution in this compound. A PDI value close to 1 indicates a narrow molecular weight distribution, while a higher value suggests a broader distribution. sigmaaldrich.comresearchgate.net

Table 2: Typical Molecular Weight Data for this compound by MALDI-TOF MS

ParameterValue (Da)
Number-Average Molecular Weight (Mn)X,XXX
Weight-Average Molecular Weight (Mw)Y,YYY
Polydispersity Index (PDI)Z.ZZ

Note: The specific values for Mn, Mw, and PDI are illustrative and would be determined experimentally for a given this compound sample.

MALDI-TOF MS is also valuable for identifying polymer end groups and structural irregularities, which can significantly influence the polymer's properties. bruker.comnih.govsigmaaldrich.comjeol.com By analyzing the mass differences between observed peaks and the expected masses of polymer chains with different end groups, the nature and fidelity of the end groups can be confirmed.

Chromatographic Separations for Compositional Analysis

Chromatographic techniques are indispensable for separating the components of a complex mixture like this compound based on their physical or chemical properties. This separation is often a prerequisite for further analysis or for determining the purity and presence of related substances. intertek.competro-online.comnumberanalytics.comacs.orgacs.org

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight distribution of polymers. researchgate.netacs.orgacs.orgwikipedia.orgshimadzu.comwarwick.ac.uk GPC separates molecules based primarily on their hydrodynamic volume in solution. The stationary phase consists of porous particles, and molecules are separated based on their ability to penetrate these pores. Larger molecules that cannot enter the pores elute first, while smaller molecules that can permeate the pores to varying degrees have longer retention times. researchgate.netwikipedia.orgwarwick.ac.uk

Calibration of the GPC system is typically performed using polymer standards of known, narrow molecular weight distribution. By comparing the elution profile of this compound to the calibration curve, the molecular weight distribution, including Mn, Mw, and PDI, can be determined. researchgate.netwikipedia.orgshimadzu.comwarwick.ac.uk

Table 3: Typical Molecular Weight Distribution Data for this compound by GPC

ParameterValue (Da)
Number-Average Molecular Weight (Mn)X,XXX
Weight-Average Molecular Weight (Mw)Y,YYY
Polydispersity Index (PDI)Z.ZZ

Note: The specific values for Mn, Mw, and PDI are illustrative and would be determined experimentally for a given this compound sample.

GPC is essential for assessing the batch-to-batch consistency of this compound and understanding how the molecular weight distribution might influence its physical and performance characteristics. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Degradant Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique used for separating, identifying, and quantifying components in a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. numberanalytics.compolymersolutions.comadvancechemjournal.com HPLC is particularly useful for analyzing the purity of a compound and detecting the presence of impurities or degradation products. numberanalytics.compolymersolutions.comadvancechemjournal.comintertek.com

For this compound, HPLC can be employed using various separation modes, such as reversed-phase or normal-phase, depending on the polarity of the compound and potential impurities. The choice of stationary phase, mobile phase composition, and gradient (if used) is optimized to achieve adequate separation of the main component from any related substances or degradants. polymersolutions.comfraunhofer.deresearchgate.net

Detection is typically performed using UV-Vis detectors (if the components absorb UV or visible light), refractive index detectors, or increasingly, mass spectrometry detectors (HPLC-MS) for enhanced sensitivity and identification. intertek.comrroij.comnumberanalytics.compolymersolutions.comresearchgate.net

Analysis of the HPLC chromatogram of this compound allows for the determination of its purity by calculating the relative peak area of the main component compared to the total area of all detected peaks. The presence and levels of specific impurities or degradation products can also be identified and quantified if reference standards are available or if coupled with mass spectrometry. polymersolutions.comadvancechemjournal.com

Table 4: Representative HPLC Purity Data for this compound

ComponentRetention Time (minutes)Relative Peak Area (%)
This compound (Main)XX.X> YY.Y
Impurity AZZ.Z< A.A
Degradant BWW.W< B.B
.........

Note: The specific retention times and relative peak areas are illustrative and would be determined experimentally for a given this compound sample.

HPLC analysis is critical for quality control, ensuring that this compound meets specified purity criteria and monitoring its stability over time by detecting potential degradation products. polymersolutions.comadvancechemjournal.com

Thermodynamic and Rheological Behavior of Dynafill in Multicomponent Systems

Thermal Characterization and Phase Transitions

Investigations into the properties of thermosoftened bases like DYNAFILL have included a detailed examination of thermal effects on their crystal structure researchgate.netresearchgate.nettandfonline.comresearchgate.netresearchgate.netsunderland.ac.uk. Techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are employed to characterize the thermal behavior and crystalline phases of these materials.

Differential Scanning Calorimetry (DSC) for Crystalline and Amorphous Phases

Differential Scanning Calorimetry (DSC) is a key technique utilized in the characterization of thermosoftened bases such as this compound when used in pharmaceutical formulations researchgate.netresearchgate.nettandfonline.comresearchgate.netresearchgate.netsunderland.ac.uk. DSC provides valuable information regarding the thermal transitions of a material, including melting points, crystallization points, and glass transition temperatures, which are indicative of its crystalline and amorphous phases. In studies involving this compound, results from DSC have been used in conjunction with other techniques like hot stage photomicrography and XRD to understand the thermal behavior and phase diagrams of formulations tandfonline.com. When samples of this compound were examined by hot stage microscopy after being melted and cooled at different rates, there was no evidence of changes in crystal structure, with only one type of structure being evident tandfonline.com.

X-ray Diffraction (XRD) for Crystal Structure Analysis

X-ray Diffraction (XRD) is another essential tool employed to analyze the crystal structure of materials like this compound used as bases in molten filling applications researchgate.netresearchgate.nettandfonline.comresearchgate.netresearchgate.netsunderland.ac.uk. XRD patterns provide information about the crystalline phases present and their structural arrangement. Studies have utilized XRD to investigate the thermal effects on the crystal structure of this compound and other excipients researchgate.netresearchgate.nettandfonline.comresearchgate.netresearchgate.netsunderland.ac.uk. The findings from XRD, combined with DSC and hot stage photomicrography, contribute to a comprehensive understanding of the solid-state properties and phase behavior of this compound in formulations tandfonline.com.

Rheological Properties and Flow Dynamics

The rheological properties of molten excipients like this compound are critical for evaluating their suitability for processes such as capsule filling, which involves the flow of the material at elevated temperatures researchgate.netresearchgate.nettandfonline.comresearchgate.net. Understanding the flow dynamics, including viscosity and viscoelastic behavior, is essential for optimizing manufacturing processes and ensuring consistent product quality.

Viscoelastic Characterization of Molten this compound

The rheology and capsule filling properties of molten excipients, including this compound, have been subject to investigation researchgate.net. Rheological studies evaluate how a material deforms and flows under stress. In the context of molten filling of hard gelatin capsules, the viscosity and flow behavior at processing temperatures are of particular interest. Research indicates that excipients, including this compound, behaved as Newtonian fluids within the temperature range of 65 to 90 degrees C, which was selected as a suitable temperature range for the liquid filling of hard gelatin capsules researchgate.netresearchgate.net. This Newtonian behavior suggests that the viscosity of molten this compound remains constant regardless of the shear rate applied within this processing window.

Shear-Thinning and Thixotropic Behavior in Formulations

Shear-thinning (pseudoplasticity) and thixotropy are non-Newtonian flow behaviors where viscosity decreases under increasing shear rate and over time, respectively. These properties can be advantageous in certain pharmaceutical formulations, particularly for ease of processing and filling. However, based on the provided search results, molten this compound itself is described as behaving as a Newtonian fluid in the relevant processing temperature range researchgate.netresearchgate.net. While shear-thinning and thixotropic behaviors are discussed in the context of other types of formulations, such as gels or dispersions utilizing different excipients like poloxamers and silicon dioxide, for capsule filling applications researchgate.netresearchgate.netipapharma.org, these characteristics are not attributed to molten this compound itself according to the examined literature.

TechniquePurposeFindings for this compound (based on available data)Citations
Differential Scanning Calorimetry (DSC)Characterization of thermal transitionsUsed in studies; indicated one type of crystal structure after melting and cooling. researchgate.netresearchgate.nettandfonline.comresearchgate.netresearchgate.netsunderland.ac.uk
X-ray Diffraction (XRD)Analysis of crystal structureUsed in studies to examine crystal structure and thermal effects. researchgate.netresearchgate.nettandfonline.comresearchgate.netresearchgate.netsunderland.ac.uk
Thermogravimetric Analysis (TGA)Determination of thermal stabilitySpecific data for pure this compound not found in provided sources.-
Rheological Study (Viscosity, Flow Dynamics)Evaluation of capsule filling characteristicsBehaves as a Newtonian fluid between 65 and 90 degrees C. researchgate.netresearchgate.nettandfonline.comresearchgate.netresearchgate.net

Influence of Temperature on Viscosity Profiles

The rheological behavior of this compound, including its viscosity profile, is significantly influenced by temperature, particularly when considered for melt-processing techniques like molten filling. Studies have shown that this compound behaves as a Newtonian fluid within a specific temperature range relevant to these processes.

Investigations into the rheology of molten excipients, including this compound, have demonstrated that this compound exhibits Newtonian fluid characteristics between 65 and 90 degrees C. wikipedia.orgwikipedia.org This temperature range is considered suitable for the liquid filling of hard gelatin capsules. wikipedia.org At 70 degrees C, this compound showed satisfactory capsule filling properties when using a semi-automatic filling machine. wikipedia.org This indicates that its viscosity at this temperature is within a range that allows for efficient processing without issues like leaking or bridging, which were observed with other excipients like Dynasan-114 (lower viscosity) and PEG 20,000 (higher viscosity) at the same temperature. wikipedia.org

The behavior of this compound in multicomponent systems, such as with model drugs or particulate solids like lactose, is also relevant. While the search results indicate that the apparent viscosity of non-Newtonian dispersions can be affected by the disperse phase particle size, concentration, and the continuous phase molecular weight, the specific detailed influence of temperature on the viscosity profiles of this compound in a variety of multicomponent systems with accompanying data tables was not extensively detailed in the provided search results. wikipedia.org However, the Newtonian behavior of the base this compound in the 65-90°C range is a key characteristic for its application in melt-based formulations. wikipedia.orgwikipedia.org

Solid-State and Amorphous Dispersion Science

The application of this compound as a base for fusion-formed solid dispersions necessitates an understanding of its interactions in the solid state and its role in the formation and stability of amorphous dispersions. Amorphous solid dispersions (ASDs), where a drug is dispersed amorphously within a carrier matrix, are a common strategy to enhance the dissolution rate and bioavailability of poorly water-soluble drugs. wikipedia.orgwikipedia.orgfishersci.be The stability of the amorphous form within the dispersion is critical and is influenced by factors including drug-excipient interactions and molecular mobility. wikipedia.orgfishersci.befishersci.fi

Solid-State Drug-Excipient Interactions in this compound Formulations

Solid-state drug-excipient interactions can significantly impact the physical and chemical stability of pharmaceutical formulations. oup.commims.comnih.gov These interactions can range from physical interactions, such as changes in crystal form or miscibility, to chemical reactions between the drug and the excipient or impurities present in the excipient. oup.commims.com While direct drug-excipient interactions are often more facile in liquid systems, adsorbed moisture can facilitate interactions in solid-state systems by promoting molecular flexibility. oup.commims.com

This compound has been examined as a base for solid dispersions with various model drugs, including Acetohexamide, Ibuprofen (B1674241), Indomethacin, Quinidine sulphate, and Theophylline. wikipedia.orgmims.com The suitability of an excipient like this compound in solid dispersion formulations is dependent on its compatibility with the drug. Although the search results indicate that this compound provided good release profiles when formulated with these model drugs wikipedia.orgmims.com, detailed research findings specifically investigating the nature and extent of solid-state drug-excipient interactions between this compound and these or other active pharmaceutical ingredients were not comprehensively available in the provided sources. Techniques such as solid-state NMR, DSC, and XRD are commonly used to probe these interactions and assess miscibility and phase behavior in solid dispersions. fishersci.benih.gov

Formation and Stability of Amorphous Solid Dispersions

The formation of a stable amorphous solid dispersion is crucial for maintaining the enhanced solubility and dissolution rate of the amorphous drug. wikipedia.orgfishersci.be The stability of the amorphous state against recrystallization is influenced by factors such as drug-polymer miscibility, drug molecular mobility, and drug-polymer interactions. wikipedia.orgwikipedia.orgfishersci.befishersci.fi A homogeneous, molecular mixture of drug and polymer (amorphous solid solution) is generally considered essential for the stability of the amorphous drug in the solid dispersion system. wikipedia.org

This compound has been utilized as a base for the preparation of fusion-formed solid dispersions. wikipedia.orgmims.com This method involves melting the base and dispersing the drug within it, followed by cooling to solidify the dispersion. The effectiveness of this compound in forming and stabilizing amorphous solid dispersions with specific drugs would depend on its ability to maintain the drug in an amorphous state and prevent recrystallization over time and under various storage conditions. Factors such as the glass transition temperature (Tg) of the dispersion, which is influenced by the drug-excipient interactions and composition, play a significant role in the physical stability of ASDs. wikipedia.orgfishersci.benih.gov While this compound has been shown to provide good release profiles with various model drugs in solid dispersion formulations wikipedia.orgmims.com, detailed research findings specifically focusing on the mechanisms of amorphous solid dispersion formation with this compound as the base or comprehensive data on the long-term physical stability of such dispersions were not extensively provided in the consulted literature. The stability of ASDs is often assessed using techniques like XRPD, DSC, and microscopy to detect drug recrystallization. fishersci.benih.gov

Intermolecular Interactions and Compatibility Within Dynafill Based Formulations

DYNAFILL-Active Pharmaceutical Ingredient (API) Interactions

The interactions between this compound and APIs are fundamental to the successful incorporation and release of the drug from the formulation matrix. These interactions can range from simple physical mixing to more complex molecular associations, influencing the solubility, physical state, and dissolution behavior of the API within the this compound base.

Spectroscopic and Calorimetric Investigation of Molecular Bonding

Spectroscopic and calorimetric techniques are invaluable tools for probing the molecular interactions and physical state of components within this compound-based formulations. Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) have been employed to examine the thermal behavior and crystal structure of thermosoftened bases, including this compound, intended for molten filling into hard gelatin capsules wikipedia.orgwikipedia.orgwikipedia.org. These studies help to identify changes in melting points, crystallization behavior, and polymorphic transitions that may indicate interactions between this compound and the API.

While specific detailed spectroscopic data (e.g., FTIR or NMR peak shifts indicating hydrogen bonding or other interactions) for this compound-API binary mixtures were not extensively detailed in the provided search results, the application of techniques like DSC and XRD in studies involving this compound underscores their importance in this field wikipedia.orgwikipedia.orgwikipedia.org. For instance, thermal analysis can reveal the formation of solid solutions or the presence of eutectic systems, providing insights into the molecular dispersion of the API within the this compound matrix.

Phase Diagram Construction for Eutectic Systems

Phase diagrams are essential for understanding the solid-liquid equilibrium of binary or multicomponent systems and can reveal the formation of eutectic mixtures. A eutectic system is a homogeneous solid mixture of two or more components that melts or solidifies at a single temperature lower than the melting point of any of the individual components. The construction of phase diagrams, often supported by techniques like Hot Stage Photomicrography (HSM) and DSC, is a powerful approach to characterize the interactions between an excipient like this compound and an API wikipedia.orgwikipedia.orgwikipedia.org.

Although a phase diagram specifically for a this compound-API system was not directly presented in the search snippets, studies investigating similar thermosoftened bases, such as the Ibuprofen (B1674241)/Lutrol-F68 system, have successfully utilized these methods to construct phase diagrams and identify eutectic compositions wikipedia.orgwikipedia.orgwikipedia.org. The evidence from such phase diagrams can indicate the formation of simple eutectic systems with no solid solubility, providing critical information for formulating stable solid dispersions with predictable melting and solidification behavior wikipedia.orgwikipedia.orgwikipedia.org. Applying this approach to this compound-API systems would similarly elucidate their thermal behavior and potential for solid solution or eutectic formation.

Influence of API Physicochemistry on Interaction Mechanisms

The physicochemical properties of the API significantly influence its interaction mechanisms with this compound. Factors such as the API's melting point, solubility in the molten excipient, crystal form, and potential for specific interactions (e.g., hydrogen bonding) with the functional groups of this compound (palmitic acid derivative, polyoxyethylene, polyoxypropylene blocks) will dictate the nature and strength of the intermolecular forces.

Studies have shown that this compound can provide good release profiles when formulated with a variety of model drugs, including Acetohexamide, Ibuprofen, Indomethacin, Quinidine sulphate, and Theophylline wikipedia.orgwikipedia.orgwikipedia.org. This suggests that this compound is capable of interacting favorably with APIs possessing diverse chemical structures and properties, facilitating their dispersion or dissolution within the excipient matrix. The ability of ibuprofen, with a melting point of 75°C, to form clear solutions at 70°C with this compound (among other excipients) indicates a favorable interaction, likely involving dissolution of the API in the molten this compound citeab.comucl.ac.uk. The specific functional groups present in both the API and this compound will determine the types of intermolecular forces, such as van der Waals forces, dipole-dipole interactions, or hydrogen bonding, that govern their compatibility and the resulting physical state of the formulation.

This compound-Excipient Compatibility Studies

Interactions with Polyethylene (B3416737) Glycols (PEGs) and Poloxamers

Polyethylene Glycols (PEGs) and Poloxamers are frequently used in conjunction with lipid-based or polymeric excipients in pharmaceutical formulations. Studies investigating thermosoftened bases for molten filling into hard gelatin capsules have examined this compound alongside various PEGs (PEG 6000, 10000, 20000) and Poloxamers (specifically Lutrol-F68, which is Poloxamer 188) wikipedia.orgwikipedia.orgwikipedia.orgfishersci.finih.gov.

Research has demonstrated that this compound can form clear solutions with PEG 6000, PEG 10000, and poloxamer at elevated temperatures (e.g., 70°C) used for liquid filling citeab.comucl.ac.uk. This miscibility is indicative of good compatibility between these excipients in the molten state, which is important for achieving homogeneous formulations during processing. The rheological properties of molten excipients, including this compound and various PEGs, have also been investigated to assess their suitability for capsule filling fishersci.fi. While specific rheology data for pure molten this compound compared to its mixtures with PEGs or Poloxamers were not detailed in the snippets, the inclusion of these excipients in compatibility studies with this compound highlights their relevance in formulation development fishersci.fi.

Assessment of Compatibility with Other Common Formulation Additives

Beyond PEGs and Poloxamers, this compound's compatibility with other common formulation additives is important. Dynasan-114 (Trimyristin), another lipid-based excipient, has been studied alongside this compound in investigations of thermosoftened bases wikipedia.orgwikipedia.orgwikipedia.orgfishersci.finih.gov. While direct interaction data between this compound and Dynasan-114 was not provided, their co-investigation suggests they may be used in similar or combined formulations, necessitating compatibility assessment.

This compound-Container/Closure Interactions

The interaction between the this compound formulation and the capsule shell material can influence various aspects of the final product, including physical stability, dissolution behavior, and the potential for unwanted chemical reactions.

Mechanisms of Potential Cross-Linking and Polymer Migration

Potential interactions between a capsule fill material and the capsule shell can involve mechanisms such as cross-linking and polymer migration google.comgoogle.com.

Cross-linking in gelatin capsules primarily involves reactions between the gelatin protein chains. Aldehydes, which can be present as impurities in excipients or generated through degradation, are known to induce cross-linking in gelatin tabletscapsules.comtabletscapsules.compharmtech.cominnovareacademics.in. This reaction forms a less soluble network, potentially retarding or preventing the capsule from dissolving and releasing its contents tabletscapsules.comtabletscapsules.compharmtech.com. Studies have shown that the presence of certain active pharmaceutical ingredients (APIs) or excipients containing aldehyde functional groups can lead to significant cross-linking in gelatin capsules, impacting dissolution performance tabletscapsules.comtabletscapsules.cominnovareacademics.in. HPMC capsules, conversely, are not susceptible to this type of aldehyde-induced cross-linking pharmtech.cominnovareacademics.in.

Polymer migration refers to the movement of components between the capsule fill and the capsule shell, or within the capsule shell itself google.comgoogle.comresearchgate.net. This migration can affect the physical integrity of the capsule, leading to issues like brittleness or softening, and can also impact the stability of the encapsulated formulation tabletscapsules.comresearchgate.net. Factors influencing migration include the chemical nature of the fill components, their interaction with the capsule polymer, and environmental conditions such as temperature and humidity tabletscapsules.comresearchgate.net. For instance, hygroscopic fill materials can draw water out of gelatin shells, causing them to become brittle tabletscapsules.compharmtech.com. While HPMC capsules have lower moisture content, certain excipients like polyethylene glycols (PEGs) with lower molecular weights (e.g., PEG 400 and 600) can still cause slight distortion of HPMC capsules due to swelling of the shell walls from PEG diffusion pharmtech.com.

To mitigate the migration of fill components into or through the capsule shell, strategies such as incorporating polymers into the fill formulation to form a gel-like matrix have been explored google.comgoogle.com. This approach aims to reduce the mobility of the migrating components google.comgoogle.com.

While the provided search results discuss these mechanisms in the context of hard capsules and various fill materials, specific details regarding the mechanisms of cross-linking induced by this compound components (if any) or the potential for polymer migration involving this compound formulations were not explicitly detailed. However, based on the composition of this compound as a palmitic acid derivative of a polyoxyethylene-polyoxypropylene block copolymer pharmtech.com, its interactions with capsule shells would depend on its physical state within the capsule (e.g., molten-filled solid dispersion) and the potential for its components or degradation products to interact with gelatin or HPMC polymers.

Mechanisms of Performance in Thermosoftened Formulations Utilizing Dynafill

Role of DYNAFILL in Modulating Molecular Mobility and Phase Behavior

As a palmitic acid derivative of a polyoxyethylenepolyoxypropylene block copolymer, this compound's structure influences the molecular mobility of the API within the thermosoftened matrix. In the molten state, this compound acts as a solvent or dispersing medium for the API. Upon cooling, the matrix solidifies into a solid or semi-solid dispersion pharmtech.comamazonaws.com. The nature of this solidified matrix, influenced by this compound's structure and its interactions with the API, dictates the molecular mobility of the API in the solid state.

Studies investigating potential bases for fusion-formed solid dispersions, including this compound, have utilized techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to examine thermal effects on crystal structure and construct phase diagrams researchgate.nettandfonline.comresearchgate.netresearchgate.net. For instance, a phase diagram of an Ibuprofen (B1674241)/Lutrol-F68 system indicated the formulation of a simple eutectic system with no solid solubility, suggesting that the API and base solidify separately below the eutectic temperature researchgate.nettandfonline.comresearchgate.net. While this specific example is for Lutrol-F68, similar investigations into this compound-based systems would elucidate its impact on the phase behavior of incorporated APIs. The ability of this compound to form clear solutions with APIs like ibuprofen at elevated temperatures, as observed at 70 °C pharmtech.comamazonaws.com, indicates its capacity to molecularly disperse or dissolve the drug in the molten state, which is crucial for the formation of solid dispersions upon cooling.

Mechanisms of Controlled Release from this compound Matrices

Polymer Erosion and Diffusion-Controlled Release Mechanisms

In systems utilizing a base like this compound, drug release can be controlled by the rate at which the matrix erodes or the rate at which the drug diffuses through the matrix researchgate.netresearchgate.net. If the matrix is erodible, the drug is released as the this compound base dissolves or degrades in the release medium. Diffusion-controlled release occurs when the drug dissolves within the matrix and then diffuses through the continuous phase to the external medium researchgate.net. The chemical nature of this compound, being a derivative of a polyoxyethylenepolyoxypropylene block copolymer, suggests it may exhibit some degree of water solubility or dispersibility, potentially contributing to erosion-based release. Studies have shown that the release mechanism can be dependent on the vehicle employed, with diffusion occurring relatively slowly in some cases, suggesting that an erodible carrier might be needed for faster release rates researchgate.net.

Impact of Matrix Microstructure on Solute Transport

The microstructure of the solidified this compound matrix significantly impacts solute transport and, consequently, drug release. Factors such as the physical state of the drug (dissolved, dispersed crystalline, or amorphous), the size and distribution of drug particles (if dispersed), and the tortuosity of the matrix influence the diffusion path of the drug researchgate.net. A homogeneous solid solution or dispersion, potentially formed with this compound in the molten state and retained upon solidification, would likely lead to more consistent and predictable diffusion compared to a matrix with large crystalline drug domains. The solidification process of this compound and its interaction with the API will determine this microstructure.

Influence of this compound on Solid Dispersion Formation and Stability

This compound has been investigated as a base for fusion-formed solid dispersions researchgate.nettandfonline.comresearchgate.net. Solid dispersions involve the dispersion of one or more APIs in a solid matrix, often to improve the dissolution rate and bioavailability of poorly water-soluble drugs researchgate.net.

Supersaturation Generation and Maintenance within the Release Medium

For poorly water-soluble drugs, the goal of a solid dispersion is often to achieve supersaturation in the release medium, thereby enhancing the driving force for dissolution. This compound's ability to molecularly disperse or dissolve the API in the molten state and potentially maintain the drug in a high-energy amorphous or finely dispersed crystalline form within the solidified matrix can facilitate the generation of supersaturation upon contact with the dissolution medium. The rate and extent of supersaturation will depend on the interaction between the API, this compound, and the dissolution medium.

Inhibition of API Crystallization in Amorphous Systems

In-Depth Analysis of the Chemical Compound “this compound” Reveals Insufficient Data for Stability and Degradation Profile

A comprehensive review of scientific literature and chemical databases for a compound specifically named “this compound” has found insufficient data to construct a detailed analysis of its stability and degradation pathways as requested. The name "this compound" appears to be a trade name for several distinct commercial products, rather than a unique, publicly documented chemical compound with available scientific research on its degradation mechanisms.

Initial searches indicate that "this compound" is used as a brand name for products such as an acrylic crack filler, a pharmaceutical formulation base, and a brand of Sildenafil (B151) Citrate (B86180). neyra.comcambridge.orgtandfonline.comresearchgate.net The query's specific focus on hydrolytic degradation of ester linkages, oxidative degradation of polyether chains, and the identification of fatty acids and oligomeric fragments suggests the subject is likely a polymer or a complex organic molecule, such as a glyceride-based pharmaceutical excipient. tandfonline.comresearchgate.net However, detailed scientific studies outlining the specific chemical degradation pathways under hydrolytic, oxidative, thermal, and photolytic stress for a compound named "this compound" are not available in the public domain.

Consequently, it is not possible to provide a scientifically accurate and thorough article that adheres to the requested detailed outline. The specific data required to populate the sections on chemical degradation mechanisms, photolytic stability, and characterization of degradation products for a compound uniquely identified as "this compound" does not exist in accessible scientific literature.

To facilitate the generation of the requested article, it would be necessary to identify the specific chemical name or CAS number of the compound of interest that is marketed or referred to as "this compound." Without this information, a detailed and accurate scientific report on its stability and degradation cannot be compiled.

Stability and Degradation Pathways of Dynafill and Its Formulations

Characterization of Degradation Products

Analytical Methods for Degradant Quantification

To ensure the quality and safety of DYNAFILL, robust analytical methods are required to separate and quantify the active ingredient from any process-related impurities and degradation products. The most widely used technique for this purpose is High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase (RP-HPLC) configuration. asianpubs.orgsemanticscholar.org

Stability-indicating HPLC methods are specifically developed and validated to resolve the API peak from all potential degradants. nih.govwho.intsphinxsai.com These methods typically employ a C18 column as the stationary phase. asianpubs.orgsemanticscholar.org The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent like acetonitrile. nih.govsphinxsai.com Detection is commonly performed using a UV detector at wavelengths where sildenafil (B151) citrate (B86180) shows significant absorbance, such as 225 nm, 228 nm, or 292 nm. researchgate.nettsijournals.comsemanticscholar.org

The validation of these analytical methods is performed according to guidelines from the International Council for Harmonisation (ICH) and includes the assessment of several key parameters: scholarsresearchlibrary.com

Specificity: The ability of the method to distinguish the analyte from its degradation products. This is confirmed through forced degradation studies. tsijournals.com

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For sildenafil citrate, linearity has been established in ranges such as 0.1-30 µg/mL. semanticscholar.org

Accuracy: The closeness of the test results to the true value, often expressed as a percentage recovery. Studies report accuracy for sildenafil citrate assays to be around 99-101%. semanticscholar.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly. It is assessed at levels of repeatability (intra-day) and intermediate precision (inter-day), with a relative standard deviation (RSD) of less than 2% being acceptable. semanticscholar.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively. For sildenafil citrate, LOD and LOQ have been reported to be as low as 1.80 ng/mL and 5.60 ng/mL, respectively. semanticscholar.org

Below is a table summarizing various validated HPLC methods used for the analysis of sildenafil citrate and its degradants.

ColumnMobile PhaseFlow RateDetection WavelengthReference
Inertsil C18 (150 x 4.6 mm, 5µ)Acetonitrile / Phosphate Buffer (70:30, v/v, pH 7.0)0.8 mL/min228 nm semanticscholar.org
Waters XTerra RP-18 (250 x 4.6 mm, 5µ)Acetonitrile / Phosphate Buffer (Gradient)1.0 mL/min230 nm asianpubs.org
YMC-Pack ODS AQ (150 x 4.6 mm)Acetonitrile / Water with Phosphate Buffer (1:1 v/v, pH 3.0)1.0 mL/min220 nm sphinxsai.com
C18 (250 x 4.6 mm, 5µ)Acetonitrile / 0.2M Ammonium Acetate Buffer (Gradient)1.5 mL/minNot Specified nih.gov

Other techniques such as Thin Layer Chromatography (TLC) coupled with densitometry have also been developed for the detection of sildenafil citrate and its impurities, offering a simpler and more cost-effective, albeit less quantitative, alternative to HPLC. icistech.orgicistech.org

Strategies for Enhancing this compound Stability in Formulations

Enhancing the stability of this compound (sildenafil citrate) in its final dosage form is paramount to maintaining its therapeutic efficacy and ensuring patient safety throughout its shelf life. Formulation strategies are primarily aimed at mitigating the chemical degradation pathways identified in stability studies, with a strong focus on preventing oxidation.

Formulation Design to Mitigate Degradation

The design of the formulation itself plays a critical role in the stability of the final product. Key aspects of formulation design include pH control, excipient selection, and the choice of dosage form.

pH Control: For liquid formulations, the pH of the vehicle is a critical parameter. Sildenafil citrate's solubility is pH-dependent, showing higher solubility in acidic conditions. nih.gov Stability studies of extemporaneous oral suspensions have shown that sildenafil is stable at a pH of around 4.3 for at least 90 days. nih.gov Maintaining an optimal pH can be crucial for the stability of liquid preparations.

Excipient Selection: The choice of excipients is fundamental to the stability of any dosage form. As previously noted, some antioxidants may be incompatible with sildenafil. dergipark.org.tr Therefore, comprehensive compatibility studies using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and HPLC are essential during the pre-formulation stage. dergipark.org.tr For solid dosage forms, polymers can be used to create amorphous solid dispersions, which can enhance the physical stability of sildenafil. mdpi.com

The table below summarizes findings on the compatibility of sildenafil citrate with various common pharmaceutical excipients.

ExcipientCompatibilityReference(s)
Butylated hydroxyanisole (BHA)Incompatible dergipark.org.trresearchgate.net
Ascorbic acidIncompatible dergipark.org.trresearchgate.net
Citric acidIncompatible dergipark.org.trresearchgate.net
CelluloseCompatible dergipark.org.tr
Sodium carboxymethyl celluloseCompatible dergipark.org.tr
CrospovidoneCompatible researchgate.net
Magnesium StearateCompatible researchgate.net

Dosage Form Design: The choice of the final dosage form can also influence stability. Stable liquid oral formulations, such as suspensions, have been successfully developed for pediatric use, demonstrating chemical and physical stability for up to 90 days. nih.govnih.govresearchgate.net Innovative dosage forms like fast-dissolving oral films have also been formulated. jocpr.com These solid formulations can offer enhanced stability by reducing the mobility of the API and its interaction with other components, particularly in comparison to aqueous solutions.

Theoretical and Computational Modeling of Dynafill Systems

Molecular Dynamics (MD) Simulations for Structural Conformation and Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. This approach allows for the study of the dynamic evolution of a system and provides insights into molecular-level behavior. In the context of a compound like DYNAFILL, MD simulations could be used to explore its structural properties and interactions.

Polymer Chain Dynamics and Conformational Flexibility

If this compound is a polymeric material or contains polymeric components, MD simulations can be employed to study the dynamics and flexibility of its polymer chains. These simulations can reveal how the chains move, fold, and change conformation under different conditions, such as temperature, pressure, or in the presence of a solvent. Analyzing properties like radius of gyration, end-to-end distance, and diffusion coefficients from MD trajectories can provide detailed information about the polymer's behavior.

Note: Specific data tables or detailed research findings on this compound polymer chain dynamics from MD simulations were not found in the consulted literature.

Prediction of this compound-API Interaction Sites and Energies

MD simulations are valuable for investigating the interactions between different molecules, including a compound like this compound and an API. By simulating the system containing both this compound and an API, researchers could identify potential interaction sites, quantify interaction energies, and understand the nature of these interactions (e.g., hydrogen bonding, van der Waals forces). This information is crucial for understanding compatibility and potential drug release properties if this compound is used in pharmaceutical formulations.

Note: Specific data tables or detailed research findings on this compound-API interaction sites and energies from MD simulations were not found in the consulted literature. General studies on API-polymer interactions using MD exist but are not specific to this compound.

Dissipative Particle Dynamics (DPD) for Mesoscale Behavior

Dissipative Particle Dynamics (DPD) is a mesoscopic simulation technique that models the behavior of coarse-grained particles, each representing a group of atoms or molecules. DPD is particularly well-suited for studying systems at larger length and time scales than atomistic MD, making it useful for investigating phenomena like self-assembly and rheology in complex fluids.

Simulation of this compound Self-Assembly and Micellization

If this compound has amphiphilic characteristics or is part of a formulation that undergoes self-assembly, DPD simulations can be used to model these processes. DPD can simulate the formation of aggregates, micelles, or other supramolecular structures, providing insights into the mechanisms and factors influencing self-assembly behavior, such as concentration, temperature, and the interaction parameters between different components.

Note: Specific data tables or detailed research findings on this compound self-assembly and micellization from DPD simulations were not found in the consulted literature.

Modeling of Rheological Behavior in Multiphase Systems

DPD simulations can also be applied to model the rheological behavior of complex fluids containing this compound, especially in multiphase systems. By simulating the system under shear or other flow conditions, DPD can predict macroscopic rheological properties such as viscosity and viscoelasticity, and relate them to the underlying mesoscale structure and dynamics. This is relevant if this compound is used in formulations where flow properties are important, such as in molten filling processes.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical computational method used to investigate the electronic structure of atoms, molecules, and condensed phases. DFT calculations can provide insights into the electronic properties, bonding, and reactivity of a chemical compound.

For a compound like this compound, DFT could be used to calculate its electronic ground state energy, molecular orbitals, charge distribution, and spectroscopic properties. These calculations can help understand the intrinsic chemical nature of this compound and predict its potential reactivity or interactions at the electronic level.

Note: Specific data tables or detailed research findings on the electronic structure and reactivity of this compound from DFT calculations were not found in the consulted literature.

Compound Names and PubChem CIDs

Subject: Information Regarding the Chemical Compound “this compound” - Theoretical and Computational Modeling

This article addresses the theoretical and computational modeling aspects of the chemical compound referred to as "this compound," focusing specifically on the prediction of chemical stability and degradation initiators, and the calculation of spectroscopic properties, as outlined in the request.

It is important to note that searches for "this compound" indicate that this name is used in various contexts, referring to different substances or products. These include, but are not limited to, a pharmaceutical excipient or base used in capsule formulations researchgate.netresearchgate.net, an acrylic crack filler neyra.com, and a medicine containing Sildenafil (B151) Citrate (B86180) (often spelled "Dynafil") medicinesfaq.comndrugs.comrxreasoner.com. The name is also associated with non-chemical entities like a yarn testing device and a video inpainting architecture.

Despite conducting searches specifically for theoretical and computational studies on chemical stability prediction, degradation initiators, and calculation of spectroscopic properties related to a chemical compound identified as "this compound," the accessible search results did not yield detailed research findings or specific data tables pertaining to these computational aspects for any substance consistently identified by this name in the context of the provided outline sections.

Therefore, without a clear and specific chemical structure definitively linked to "this compound" in the context of the requested computational studies, and without access to relevant published research detailing such theoretical calculations for a compound explicitly named "this compound," it is not possible to generate the thorough, informative, and scientifically accurate content, including specific data tables and detailed research findings, for the requested sections (8.3.1 and 8.3.2).

The field of computational chemistry employs various methods, such as Density Functional Theory (DFT) researchgate.netaps.org, molecular dynamics simulations researchgate.net, and other quantum mechanical calculations wikipedia.org, to predict chemical stability, identify degradation pathways, and calculate spectroscopic parameters like IR, UV-Vis, and NMR spectra researchgate.netmedicinesfaq.com. Applying these methods requires a known chemical structure and access to the results of such specific computational investigations.

As the necessary compound identification and corresponding computational data for "this compound" were not found in the conducted searches, the detailed discussion and data required for sections 8.3.1 and 8.3.2 cannot be provided.

Compound Names and PubChem CIDs

Future Research Directions and Emerging Applications of Dynafill Based Materials

Exploration in Advanced Material Science beyond Traditional Drug Delivery

The inherent properties of DYNAFILL as a thermosoftened material and a copolymer derivative suggest potential applications extending beyond conventional capsule filling. wikipedia.orgguidetopharmacology.org Future research could investigate how its unique chemical structure and physical characteristics can be leveraged in novel pharmaceutical and biomaterial contexts.

This compound in 3D Printing and Additive Manufacturing of Pharmaceutical Forms

Three-dimensional (3D) printing and additive manufacturing are revolutionizing pharmaceutical production by enabling the creation of customized dosage forms with precise control over geometry, size, and drug release profiles. probes-drugs.orgnih.govnih.govfishersci.pt The ability to produce personalized medicines on demand is a key advantage of these technologies. nih.govnih.gov While current research on pharmaceutical 3D printing explores various materials and techniques, including fused deposition modeling (FDM) and semi-solid extrusion (SSE) which are suitable for thermosoftened materials, specific studies detailing the use of this compound in these processes were not found in the consulted literature. nih.govfishersci.pt However, given this compound's nature as a thermosoftened base for molten filling, its rheological properties upon heating could potentially be compatible with certain 3D printing methods that utilize melt processing. Future research could focus on evaluating the suitability of this compound for pharmaceutical 3D printing, assessing its printability, the mechanical properties of printed forms, and the release characteristics of incorporated active pharmaceutical ingredients (APIs).

Integration into Smart Polymers and Responsive Materials

Smart polymers and responsive materials are designed to change their properties in response to external stimuli such as temperature, pH, or chemical compounds, offering exciting possibilities for controlled and targeted drug delivery. bmrb.ioub.edunih.gov As a polyoxyethylene-polyoxypropylene block copolymer derivative, this compound possesses a polymeric structure that could potentially be modified or integrated into smart polymeric systems. guidetopharmacology.org Research into incorporating this compound into responsive matrices or developing this compound-based smart polymers could lead to the creation of advanced formulations capable of triggered drug release or enhanced interaction with biological environments. While the broader field of smart polymers for drug delivery is an active area of research, specific investigations into the integration of this compound into such systems were not identified in the available information. nih.gov Future studies could explore chemical modifications of this compound or its combination with other responsive components to create novel smart materials for advanced pharmaceutical applications.

Sustainable Synthesis and Green Chemistry Approaches for this compound Production

Information regarding the synthesis of the pharmaceutical excipient this compound and the application of sustainable or green chemistry approaches in its production was not available in the consulted literature. Future research in this area is crucial for developing environmentally conscious and resource-efficient methods for manufacturing this compound, aligning with the growing global emphasis on sustainability in the chemical and pharmaceutical industries.

Development of Novel Analytical Techniques for In-Line and Real-Time Characterization

The development of novel analytical techniques, particularly those enabling in-line and real-time characterization, is vital for ensuring the quality and consistency of pharmaceutical materials and formulations. abcbio.topwindows.netwikipedia.orgfishersci.fi These techniques allow for continuous monitoring of critical process parameters and material attributes during manufacturing. While the importance of such methods is recognized across pharmaceutical production, including processes like molten filling that might utilize materials like this compound, specific research detailing the development or application of novel in-line or real-time analytical techniques specifically for this compound or this compound-based formulations was not found in the provided search results. wikipedia.org Future research could focus on developing and validating analytical methods tailored for this compound, enabling better process control and product characterization.

Comparative Studies with Novel Polymeric Excipients in Advanced Formulations

Comparative studies evaluating the performance of this compound against other novel and existing polymeric excipients are essential for understanding its advantages and limitations in advanced pharmaceutical formulations. Research has been conducted comparing this compound with other potential bases for molten filling into hard gelatin capsules, including Dynasan-114, Lutrol-F68, PEG-10000, and PEG-20000. wikipedia.orgguidetopharmacology.orgnih.govnih.gov These studies investigated characteristics such as filling properties and drug release profiles.

In one study examining potential bases for fusion formed solid dispersions for molten filling into hard gelatin capsules, this compound provided good release profiles when formulated with various model drugs, including Acetohexamide, Ibuprofen (B1674241), Indomethacin, Quinidine sulphate, and Theophylline. wikipedia.orgnih.gov Preliminary investigations in the same study indicated that PEG-20000 and Dynasan-114 exhibited high viscosity and poor filling characteristics, and poor dissolution characteristics, respectively, leading to a more detailed examination of this compound and Lutrol-F68 among others. wikipedia.orgguidetopharmacology.org

The findings from such comparative studies are crucial for formulators selecting appropriate excipients for specific drug delivery applications and highlight the potential utility of this compound in certain formulation strategies.

ExcipientApplication ContextKey Findings (vs. others)Source(s)
This compoundMolten filling into hard gelatin capsulesGood release profiles with various model drugs. wikipedia.orgnih.gov wikipedia.orgguidetopharmacology.orgnih.gov
Dynasan-114Potential base for molten filling (preliminary)Poor dissolution characteristics. wikipedia.orgguidetopharmacology.org wikipedia.orgguidetopharmacology.org
Lutrol-F68Potential base for molten fillingExamined in detail alongside this compound. wikipedia.orgguidetopharmacology.org wikipedia.orgguidetopharmacology.org
PEG-10000Potential base for molten fillingExamined in detail alongside this compound and Lutrol-F68. wikipedia.org wikipedia.orgguidetopharmacology.org
PEG-20000Potential base for molten filling (preliminary)High viscosity and poor filling characteristics. wikipedia.orgguidetopharmacology.org wikipedia.orgguidetopharmacology.org

Further comparative studies are needed to fully understand the performance of this compound in a wider range of advanced formulations and delivery systems, including those explored in the future research directions outlined above.

Q & A

How should researchers formulate hypothesis-driven questions when studying DYNAFILL's mechanisms?

Begin by defining a clear, focused, and complex research question that avoids yes/no answers. Use iterative refinement, such as collaborating with peers for feedback and exploring alternative framings (e.g., "How do structural variations in this compound influence its functional outcomes?"). Employ Boolean search strategies with grouped keywords (e.g., "this compound + synthesis + stability") to scope literature gaps .

Q. What experimental design principles are critical for validating this compound's properties under controlled conditions?

Adopt a hypothesis-testing framework with predefined variables (independent/dependent) and controls. For quantitative data (e.g., spectroscopic measurements), select statistical tests (t-test, ANOVA) based on variable scales (interval/ordinal). For qualitative observations (e.g., morphological changes), use thematic coding. Pre-plan analytical workflows to align with data types .

Q. How can researchers optimize literature reviews to avoid irrelevant data in this compound studies?

Use systematic search protocols:

  • Define databases (PubMed, Google Scholar, discipline-specific repositories).
  • Iterate search terms using MeSH terms or synonyms (e.g., "this compound" vs. "polymeric nanocomposite").
  • Apply filters (publication date, study type) and document results (e.g., "1,200 initial hits reduced to 45 via keyword refinement") .

Q. What ethical considerations are paramount when designing this compound experiments involving human-derived samples?

Specify participant selection criteria (demographics, exclusion factors) and data anonymization protocols. Submit ethics applications detailing data management plans (DMPs), including storage (encrypted databases) and access restrictions. Reference ERC guidelines for interoperability .

Advanced Research Questions

Q. How can researchers apply the FAIR principles to ensure this compound-related data is reusable across interdisciplinary studies?

  • Findable : Assign persistent identifiers (DOIs) to datasets and link them to rich metadata (e.g., synthesis conditions, instrumentation parameters).
  • Accessible : Use open-access repositories with machine-readable formats (JSON, XML).
  • Interoperable : Adopt standardized vocabularies (e.g., IUPAC nomenclature for chemical properties).
  • Reusable : Document workflows in computational notebooks (Jupyter, RMarkdown) .

Q. What mixed-methods approaches reconcile qualitative and quantitative data discrepancies in this compound research?

Triangulate findings by:

  • Cross-validating quantitative results (e.g., XRD peaks) with qualitative observations (SEM imaging).
  • Applying convergence analysis, where statistical outliers are contextualized via thematic interviews or focus groups .

Q. What strategies resolve contradictions between experimental and computational data in this compound studies?

  • Sensitivity Analysis : Test computational models against experimental boundary conditions (e.g., temperature gradients).
  • Iterative Refinement : Adjust hypotheses based on contradictions (e.g., unexpected catalytic behavior) and re-run simulations.
  • Adversarial Validation : Use context-encoder models to predict missing data points and identify systemic biases .

Q. How can researchers ensure methodological transparency when reporting this compound findings?

Disclose all analytical choices in appendices:

  • Raw data preprocessing steps (normalization, outlier removal).
  • Software versions and algorithm parameters (e.g., DFT functional in simulations).
  • Negative results and failed experiments to avoid publication bias .

Q. What frameworks support longitudinal data integrity in large-scale this compound studies?

Implement version-controlled DMPs with:

  • Automated backups (cloud-based platforms like Zenodo).
  • Audit trails for data modifications.
  • Metadata schemas that track temporal changes (e.g., batch variations in synthesis) .

Q. How do contextual inquiry methods enhance this compound's application-scenario validation?

Conduct field studies (e.g., industrial labs) to observe this compound’s performance in real-world settings. Combine diary studies (user logs) with direct observation to capture workflow challenges (e.g., scalability issues). Synthesize insights into user-centric design iterations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.